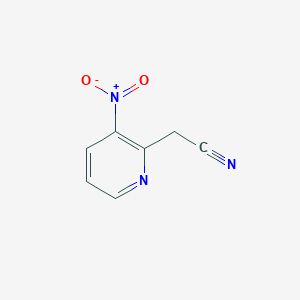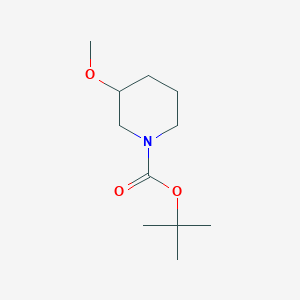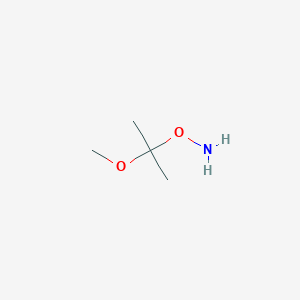
2-(3-Nitropyridin-2-yl)acetonitrile
説明
“2-(3-Nitropyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.1335 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of “2-(3-Nitropyridin-2-yl)acetonitrile” involves several steps. One method involves the reaction of toluene-4-sulfonic acid in toluene for 2 hours . Another method involves the reaction with hydrogen in methanol at 20℃ for 24 hours . A third method involves the reaction with palladium 10% on activated carbon; hydrogen at 20℃ for 24 hours .
Molecular Structure Analysis
The molecular structure of “2-(3-Nitropyridin-2-yl)acetonitrile” can be represented by the InChI string: InChI=1S/C7H5N3O2/c1-6-4-7 (11 (12)13)5-10-8 (6)2-3-9/h4-5H,2H2,1H3 . The canonical SMILES representation is: CC1=CC (=CN=C1CC#N) [N+] (=O) [O-] .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines, such as “2-(3-Nitropyridin-2-yl)acetonitrile”, is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
科学的研究の応用
Optical Sensing and Molecular Interactions
- A ruthenium(II) complex involving a related structure was found to function as an optical sensor for certain anions. This compound demonstrated a visible color change in acetonitrile solution upon binding with specific anions, a property that could be harnessed for sensing applications (Ghosh, Ganguly, & Das, 2007).
Solvent Effects and Quantum Chemical Calculations
- The electronic absorption spectra of a series of compounds structurally similar to 2-(3-Nitropyridin-2-yl)acetonitrile were studied in different solvents. These findings contribute to understanding the solvent effects and substitution impacts on the electronic properties of these molecules, providing insights that are crucial for developing applications in materials science and chemistry (Lorenc, 2005).
Chemical Synthesis and Molecular Transformations
- Novel synthetic methods were explored for compounds related to 2-(3-Nitropyridin-2-yl)acetonitrile. These studies demonstrate the potential of these compounds as intermediates in synthesizing various organic molecules, highlighting their utility in the field of organic synthesis (Aksenov et al., 2021).
Exploring Reactivity and Bond Dissociation Energies
- Investigations into the reactivity of nitro-containing compounds in acetonitrile have led to the establishment of heterolytic and homolytic bond dissociation energy scales. These studies provide a deeper understanding of the chemical nature of NO2 release and capture, which is fundamental in various chemical processes (Li et al., 2008).
Solubility Measurements and Modeling
- The solubility of compounds structurally related to 2-(3-Nitropyridin-2-yl)acetonitrile was measured in various solvents, providing valuable data for understanding the interactions between these molecules and solvents. This information is crucial for designing processes in pharmaceuticals, materials science, and chemical engineering (Li et al., 2019).
特性
IUPAC Name |
2-(3-nitropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-7(10(11)12)2-1-5-9-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRHEANEZONBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457173 | |
| Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitropyridin-2-yl)acetonitrile | |
CAS RN |
123846-65-1 | |
| Record name | 2-(3-nitropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)


